

Technical Guide: Spectroscopic Data for 2-Fluoro-6-methoxybenzyl alcohol

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzyl alcohol

Cat. No.: B1333659

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for **2-Fluoro-6-methoxybenzyl alcohol** is not readily available in public databases. The data presented in this guide is based on computational predictions and should be used as a reference. Experimental verification is highly recommended.

Introduction

2-Fluoro-6-methoxybenzyl alcohol (CAS No: 253668-46-1) is a substituted aromatic alcohol with potential applications in medicinal chemistry and organic synthesis.^[1] Its chemical structure consists of a benzene ring substituted with a fluorine atom, a methoxy group, and a hydroxymethyl group. This guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in the characterization of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data were generated using online prediction tools. These predictions are based on the chemical structure of **2-Fluoro-6-methoxybenzyl alcohol**.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.25	t	1H	Ar-H
~6.80	d	1H	Ar-H
~6.70	d	1H	Ar-H
~4.70	s	2H	-CH ₂ OH
~3.85	s	3H	-OCH ₃
~2.50 (variable)	s (broad)	1H	-OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~160 (d)	C-F
~158 (d)	C-OCH ₃
~130 (d)	Ar-C-H
~115 (d)	Ar-C-H
~110 (d)	Ar-C-CH ₂ OH
~105 (d)	Ar-C-H
~60	-CH ₂ OH
~56	-OCH ₃

Note: 'd' indicates a doublet, arising from coupling with the fluorine atom.

Infrared (IR) Spectroscopy

A full predicted IR spectrum is not available. However, the expected characteristic absorption bands based on the functional groups present in **2-Fluoro-6-methoxybenzyl alcohol** are listed below.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Vibration	Intensity
3550 - 3200	O-H stretch (alcohol)	Strong, broad
3100 - 3000	C-H stretch (aromatic)	Medium
2950 - 2850	C-H stretch (aliphatic)	Medium
1600 - 1450	C=C stretch (aromatic)	Medium
1250 - 1000	C-O stretch (alcohol, ether)	Strong
1100 - 1000	C-F stretch	Strong

Mass Spectrometry (MS)

The following predicted mass spectrometry data provides the collision cross-section (CCS) values for various adducts of **2-Fluoro-6-methoxybenzyl alcohol**. This data can be useful in identifying the compound using ion mobility-mass spectrometry techniques.

Table 4: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	157.06593	127.7
[M+Na] ⁺	179.04787	137.0
[M-H] ⁻	155.05137	129.4
[M+NH ₄] ⁺	174.09247	148.5
[M+K] ⁺	195.02181	135.1
[M+H-H ₂ O] ⁺	139.05591	121.8
[M+HCOO] ⁻	201.05685	150.5
[M+CH ₃ COO] ⁻	215.07250	174.6
[M+Na-2H] ⁻	177.03332	134.0
[M] ⁺	156.05810	127.9
[M] ⁻	156.05920	127.9

Data sourced from PubChemLite.

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for solid organic compounds. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Weigh 5-25 mg of **2-Fluoro-6-methoxybenzyl alcohol** for ¹H NMR or 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A longer acquisition time or a greater number of scans may be necessary due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal is clean.
 - Place a small amount of solid **2-Fluoro-6-methoxybenzyl alcohol** onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:

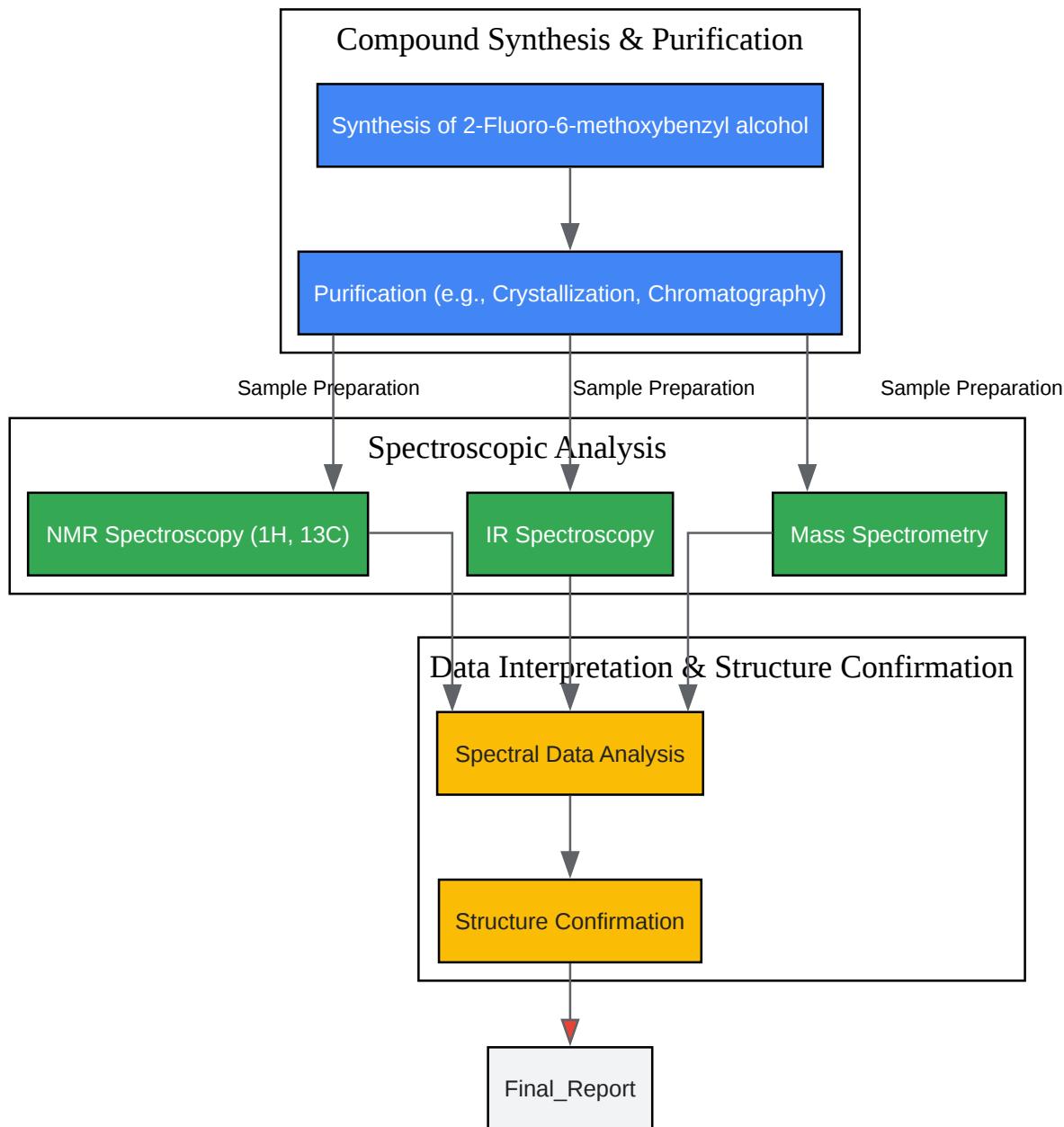
- Collect a background spectrum of the empty ATR accessory.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Data Processing:
 - Label the significant peaks with their wavenumbers (cm^{-1}).

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used.
 - A small amount of the sample is placed in a capillary tube at the end of the probe.
 - The probe is inserted into the ion source of the mass spectrometer.
- Ionization:
 - The sample is vaporized by heating the probe.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Spectrum Generation:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-Fluoro-6-methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]
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